molecular formula C15H16N2O3S2 B12370408 InhA-IN-5

InhA-IN-5

Cat. No.: B12370408
M. Wt: 336.4 g/mol
InChI Key: XGTGMKYGVNHPTC-RILYUOAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

InhA-IN-5 is a potent inhibitor of the Mycobacterial tuberculosis trans-2-enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This compound has shown significant potential in combating tuberculosis by targeting this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of InhA-IN-5 involves the design and synthesis of rhodanine derivatives. The specific synthetic route and reaction conditions are detailed in the research by Liudas Slepikas et al., where they utilized in silico driven design to develop these novel antibacterials .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of this compound. The compound is primarily used for research purposes, and its production is typically carried out in laboratory settings under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

InhA-IN-5 primarily undergoes inhibition reactions where it binds to the InhA enzyme, preventing its normal function. This binding is crucial for its antibacterial activity against Mycobacterium tuberculosis .

Common Reagents and Conditions

The synthesis of this compound involves the use of various reagents, including rhodanine derivatives and other organic compounds. The specific conditions for these reactions are optimized to ensure the highest yield and purity of the final product .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is then used for further research and testing in various applications .

Mechanism of Action

InhA-IN-5 exerts its effects by inhibiting the InhA enzyme, which is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The compound binds to the enzyme, preventing it from catalyzing the reduction of long-chain trans-2-enoyl-ACP. This inhibition disrupts the production of mycolic acids, weakening the bacterial cell wall and ultimately leading to the death of the bacteria .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

(2S)-2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H16N2O3S2/c1-9(14(19)20)17-13(18)12(22-15(17)21)8-10-4-6-11(7-5-10)16(2)3/h4-9H,1-3H3,(H,19,20)/b12-8-/t9-/m0/s1

InChI Key

XGTGMKYGVNHPTC-RILYUOAZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.